1-Benzoyl-4-(oxetan-3-yl)piperidine
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Overview
Description
1-Benzoyl-4-(oxetan-3-yl)piperidine is a compound that features a piperidine ring substituted with a benzoyl group and an oxetane ring The piperidine ring is a six-membered heterocyclic amine, while the oxetane ring is a four-membered cyclic ether
Preparation Methods
The synthesis of 1-Benzoyl-4-(oxetan-3-yl)piperidine typically involves the formation of the piperidine ring followed by the introduction of the benzoyl and oxetane groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst . The oxetane ring can be introduced via cyclization reactions, such as the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .
Industrial production methods may involve continuous flow reactions and the use of catalysts to improve yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
1-Benzoyl-4-(oxetan-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzoyl carbonyl group.
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the piperidine and oxetane rings.
Scientific Research Applications
1-Benzoyl-4-(oxetan-3-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in studies investigating the biological activity of piperidine and oxetane derivatives, including their potential as antimicrobial and anticancer agents.
Industrial Applications: It is used in the development of new materials with unique physicochemical properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-(oxetan-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects . The oxetane ring can undergo ring-opening reactions, releasing reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids .
Comparison with Similar Compounds
1-Benzoyl-4-(oxetan-3-yl)piperidine can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids, which also feature the piperidine ring and exhibit various biological activities.
Oxetane Derivatives: Compounds like oxetan-3-one and oxetane-containing nucleoside analogues, which are used in medicinal chemistry and synthetic organic chemistry.
The uniqueness of this compound lies in its combination of the piperidine and oxetane rings, which confer distinct physicochemical properties and reactivity patterns.
Properties
Molecular Formula |
C15H19NO2 |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
[4-(oxetan-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H19NO2/c17-15(13-4-2-1-3-5-13)16-8-6-12(7-9-16)14-10-18-11-14/h1-5,12,14H,6-11H2 |
InChI Key |
VNNLGVDHSSIIBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2COC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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